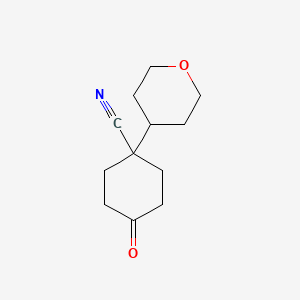

4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile

Descripción general

Descripción

4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile is a heterocyclic compound with the molecular formula C12H17NO2. It is primarily used in research settings and is known for its unique structure, which includes a tetrahydropyran ring fused to a cyclohexane ring with a nitrile group attached .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with tetrahydro-2H-pyran-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as lithium aluminum hydride (LiAlH4), at low temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nitrile derivatives.

Aplicaciones Científicas De Investigación

4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. This inhibition can lead to changes in cell growth, differentiation, and other cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine: Similar in structure but contains a morpholine ring.

4-[(2-Tetrahydropyranyl)oxy]phenol: Contains a phenol group instead of a cyclohexane ring.

Uniqueness

4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile is unique due to its specific combination of a tetrahydropyran ring, a cyclohexane ring, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Actividad Biológica

The compound 4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile is a derivative of cyclohexanecarbonitrile, featuring a tetrahydro-2H-pyran moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is essential for exploring its applications in pharmaceuticals.

- Molecular Formula : CHN\O

- Molecular Weight : 201.25 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

Research into the biological activity of similar compounds indicates that they may exhibit various pharmacological properties, including:

- Antimicrobial Activity : Compounds with similar structural features have shown effectiveness against various bacteria and fungi. For instance, studies on related tetrahydropyran derivatives indicated potential antibacterial and antifungal activities .

- Anticancer Properties : Certain derivatives of pyran have been investigated for their anticancer effects, highlighting their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Neuroprotective Effects : Some compounds containing the tetrahydropyran structure have demonstrated neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyran derivatives, including those similar to this compound. The findings showed:

- Effective inhibition against Gram-positive bacteria.

- Limited activity against Gram-negative strains.

- Notable antifungal effects against Candida species.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Antifungal Activity |

|---|---|---|---|

| Compound A | Positive | Negative | Moderate |

| Compound B | Positive | Negative | Strong |

| 4-Oxo... | Moderate | Negative | Moderate |

Anticancer Research

In vitro studies on similar compounds revealed:

- Inhibition of cell proliferation in breast and colon cancer cell lines.

- Induction of apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest |

Pharmacokinetics and Toxicology

Preliminary assessments suggest that compounds with the tetrahydropyran structure generally exhibit favorable pharmacokinetic profiles:

- Absorption : Good oral bioavailability.

- Metabolism : Primarily hepatic, with potential CYP450 interactions noted.

- Excretion : Renal clearance as a significant pathway.

Toxicological studies are essential to assess safety profiles, particularly focusing on acute toxicity and long-term effects.

Propiedades

IUPAC Name |

1-(oxan-4-yl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-9-12(5-1-11(14)2-6-12)10-3-7-15-8-4-10/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTGGHOEKDEMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CCC(=O)CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.